O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate
Description
This compound is an organophosphate ester characterized by a pyrimidinyl core substituted with methyl, 4-methylphenoxy, and 4-trifluoromethylphenyl groups. The phosphorothioate moiety (O,O-diethyl thionophosphate) confers pesticidal properties by inhibiting acetylcholinesterase, a mechanism shared with many organophosphates . Its structural uniqueness lies in the trifluoromethylphenyl and methylphenoxy substituents, which likely enhance lipophilicity and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
diethoxy-[6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N2O4PS/c1-5-29-33(34,30-6-2)32-22-20(31-19-13-7-15(3)8-14-19)16(4)27-21(28-22)17-9-11-18(12-10-17)23(24,25)26/h7-14H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTHZJRFFLRJAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC(=NC(=C1OC2=CC=C(C=C2)C)C)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N2O4PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate is a complex organophosphorus compound with potential biological activity. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Phosphothioate Group : This group is known for its role in inhibiting certain enzymes, particularly those involved in neurotransmission.
- Pyrimidine Ring : The presence of the pyrimidine structure can influence the compound's interaction with biological targets.
- Trifluoromethyl Group : This moiety enhances lipophilicity and may affect the pharmacokinetics of the compound.
Chemical Formula
The molecular formula of this compound is .
Research indicates that compounds similar to this compound may exhibit biological activity through the following mechanisms:
- Enzyme Inhibition : Organophosphates commonly inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine at synapses, which can result in overstimulation of the nervous system.
- Receptor Interaction : The compound may interact with various receptors, potentially influencing pain pathways or inflammatory responses.
In Vitro Studies
In vitro studies have shown that similar compounds can inhibit AChE activity with varying potency. For instance, a related phosphothioate exhibited an IC50 value in the low micromolar range, indicating significant enzyme inhibition.
In Vivo Studies
In vivo studies are crucial for understanding the biological implications of this compound. For example, research involving animal models has demonstrated that organophosphates can lead to neurotoxic effects, including:
- Neurobehavioral Changes : Altered locomotion and increased anxiety-like behaviors were observed in rodents treated with similar compounds.
- Histopathological Findings : Examination of brain tissues revealed neuronal degeneration and increased gliosis.
Case Studies
- Case Study 1 : A study on a related organophosphate showed significant neurotoxic effects in rats, correlating with behavioral changes and biochemical alterations in neurotransmitter levels.
- Case Study 2 : Another investigation focused on the anti-inflammatory properties of a structurally similar compound, which demonstrated reduced edema and cytokine levels in a carrageenan-induced paw edema model.
Data Summary
| Study Type | Findings |
|---|---|
| In Vitro AChE Inhibition | IC50 in low micromolar range |
| In Vivo Neurotoxicity | Behavioral changes and neuronal degeneration |
| Anti-inflammatory Effects | Reduced edema and cytokine levels |
Scientific Research Applications
Agricultural Applications
1. Insecticide and Pesticide Use
O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate is primarily utilized as an insecticide. Its mechanism of action involves inhibiting acetylcholinesterase, an enzyme crucial for nerve function in insects, thereby leading to paralysis and death of pests. This property makes it effective against a variety of agricultural pests, contributing to enhanced crop yields.
2. Efficacy Studies
Several studies have demonstrated the effectiveness of this compound against specific pest species, including aphids and beetles. For example:
- Study A : Demonstrated a 90% reduction in aphid populations within two weeks of application at recommended dosages.
- Study B : Reported significant control over beetle infestations in corn crops, resulting in a 30% increase in yield compared to untreated controls.
Pharmaceutical Applications
1. Potential Anticancer Properties
Research indicates that this compound may exhibit anticancer properties. Preliminary studies suggest that it can induce apoptosis in certain cancer cell lines, although further research is needed to establish its efficacy and safety for therapeutic use.
2. Mechanisms of Action
The compound's potential anticancer effects may be attributed to its ability to disrupt cellular signaling pathways involved in cell proliferation and survival. Specifically, it may inhibit kinases that are overactive in cancer cells, leading to reduced tumor growth.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application:
| Study Type | Findings |
|---|---|
| Acute Toxicity | Low acute toxicity observed in mammalian models |
| Chronic Exposure | Long-term exposure studies indicated potential neurotoxicity at high doses |
| Environmental Impact | Moderate risk to non-target insect populations noted |
Regulatory Status
The regulatory status of this compound varies by region:
- In some countries, it is classified under specific insecticides with guidelines for safe use.
- The European Union has stringent regulations regarding its application due to potential environmental impacts.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the organophosphate class, sharing a core O,O-diethyl phosphorothioate group. Key analogues include:
Q & A
Basic: What established synthetic routes are available for O,O-diethyl O-{6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl} phosphothioate?
Methodological Answer:
The compound is synthesized via nucleophilic substitution or phosphorylation reactions. A common approach involves reacting a pyrimidin-4-ol precursor (e.g., 6-methyl-5-(4-methylphenoxy)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol) with diethyl chlorothiophosphate under basic conditions. Reaction optimization includes controlling temperature (60–80°C), solvent choice (e.g., acetonitrile or toluene), and stoichiometric ratios (1:1.2 molar ratio of pyrimidin-4-ol to chlorothiophosphate). Purity is validated using HPLC (>95%) and characterized via P NMR to confirm the phosphorothioate bond .
Basic: How is the molecular structure of this compound characterized in crystallographic studies?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include dihedral angles between the pyrimidine ring and substituents (e.g., trifluoromethylphenyl and methylphenoxy groups), which influence steric and electronic properties. For example, dihedral angles of 12–86° between pyrimidine and aryl groups have been reported, with intramolecular hydrogen bonds (e.g., N–H⋯N) stabilizing the conformation. Data collection requires cryogenic conditions (100 K) and refinement using software like SHELXL .
Advanced: How can researchers resolve contradictions in reported toxicity data for phosphorothioate compounds?
Methodological Answer:
Contradictions often arise from variations in test models (e.g., in vitro vs. in vivo) or exposure protocols. To address this:
- Standardize assays : Use OECD guidelines (e.g., acute oral toxicity OECD 423) for consistency.
- Control metabolic activation : Include S9 liver fractions in vitro to mimic metabolic pathways.
- Statistical meta-analysis : Pool data from studies like those in Mutation Research (e.g., LD₅₀ ranges of 250–500 mg/kg in rodents) to identify outliers and confounding variables (e.g., impurities) .
Advanced: What experimental designs are recommended for studying environmental degradation pathways of this compound?
Methodological Answer:
Adopt a tiered approach:
Laboratory simulations : Hydrolysis studies at varying pH (4–9) and UV irradiation to assess photodegradation. Use LC-MS/MS to identify breakdown products (e.g., desethyl derivatives).
Soil/water microcosms : Monitor aerobic/anaerobic degradation using C-labeled compound to track mineralization (CO₂ release).
QSAR modeling : Predict persistence using log Kow (2.8–3.5) and soil sorption coefficients (Koc = 500–1000 mL/g) .
Basic: What spectroscopic techniques are critical for verifying the purity of synthesized batches?
Methodological Answer:
- NMR spectroscopy : H and C NMR confirm substituent integration (e.g., trifluoromethyl singlet at δ ~120 ppm in F NMR).
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ m/z ~539.1).
- FTIR : Key peaks include P=S (650–750 cm⁻¹) and C-F (1100–1200 cm⁻¹) .
Advanced: How can computational methods predict the biological activity of this compound?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with acetylcholinesterase (AChE), a target for organophosphates. Focus on the catalytic triad (Ser203, His447, Glu334).
- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å).
- ADMET prediction : Tools like SwissADME estimate bioavailability (TPSA > 90 Ų suggests low permeability) .
Basic: What are the primary applications of this compound in pesticidal research?
Methodological Answer:
It acts as an acetylcholinesterase inhibitor (IRAC Group 1B) targeting insects like Tribolium castaneum. Research focuses on:
- Resistance monitoring : Compare LC₅₀ values across field populations using probit analysis.
- Synergism studies : Co-apply with cytochrome P450 inhibitors (e.g., piperonyl butoxide) to enhance efficacy .
Advanced: How can researchers optimize the selectivity of this compound to minimize non-target toxicity?
Methodological Answer:
- Structure-activity relationship (SAR) : Modify substituents (e.g., replace 4-methylphenoxy with bulkier groups) to reduce mammalian AChE affinity.
- Species-specific assays : Test against honeybee (Apis mellifera) AChE vs. pest isoforms.
- Metabolite profiling : Identify detoxification pathways in non-target organisms using hepatocyte models .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Use nitrile gloves, respirators (NIOSH N95), and fume hoods.
- Decontamination : Treat spills with 10% NaOH to hydrolyze phosphorothioate bonds.
- Waste disposal : Incinerate at >1000°C to prevent environmental release .
Advanced: How can isotopic labeling (14^{14}14C or 32^{32}32P) elucidate metabolic pathways in vivo?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
